2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-6-13(7-9-16)10-14(12-19)18(21)20-15-4-3-5-17(11-15)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNJMAVTKONYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the corresponding 2-cyano-3-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile.
Amidation: The intermediate is then subjected to an amidation reaction with ammonia or an amine to yield the final product, 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding affinities.
Industrial Applications: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Corrosion Inhibition
ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) and ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide):
- Structural Differences : ACR-2 and ACR-3 feature hydroxylphenyl and phenyl groups instead of methoxyphenyl substituents.
- Functional Impact : The hydroxyl group in ACR-2 enhances hydrophilicity compared to the methoxy groups in the target compound. Both ACR-2 and ACR-3 demonstrated corrosion inhibition efficiencies of 84.5% and 86.1%, respectively, on copper in nitric acid solutions. The target compound’s methoxy groups may improve electron-donating capacity and adsorption stability on metal surfaces, though direct comparative data are lacking .
| Compound | Substituents (N-aryl/β-aryl) | Inhibition Efficiency (%) | Key Functional Groups |
|---|---|---|---|
| Target compound | 3-methoxyphenyl/4-methoxyphenyl | N/A | -CN, -OCH3 |
| ACR-2 | 4-hydroxyphenyl/4-methoxyphenyl | 84.5 | -CN, -OH, -OCH3 |
| ACR-3 | 4-hydroxyphenyl/phenyl | 86.1 | -CN, -OH |
Crystallographic and Hydrogen-Bonding Patterns
3-Chloro-N-(4-methoxyphenyl)propanamide ():
- Structural Differences: The chloro substituent (-Cl) replaces the cyano group, and the N-aryl group is a single 4-methoxyphenyl.
- Functional Impact: The crystal structure reveals classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic a-axis. The absence of a cyano group reduces dipole interactions but maintains resonance stabilization of the amide bond. The target compound’s cyano group may enhance polarity and alter packing efficiency .
Pharmacologically Relevant Analogs
(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide ():
- Structural Differences: This compound includes trifluoromethyl (-CF3), hydroxy (-OH), and dual cyano groups.
- Functional Impact : The -CF3 group increases lipophilicity and metabolic stability, while the hydroxy group enables hydrogen bonding. The target compound lacks these groups but may exhibit improved solubility due to methoxy substituents .
Thiophene-Containing Analog
2-cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide ():
- Structural Differences : A thiophene ring replaces the 4-methoxyphenyl group, and the backbone is unsaturated (propenamide).
- The unsaturated backbone reduces conformational flexibility compared to the target compound’s propanamide structure .
Positional Isomerism and Steric Effects
2-Cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide ():
- Structural Differences : Methoxy and methyl groups are in ortho positions on the aryl rings.
- The target compound’s para-methoxy groups minimize steric effects, favoring planar molecular interactions .
Theoretical and Computational Insights
Density functional theory (DFT) and Monte Carlo (MC) simulations () predict electronic properties and adsorption behaviors. For example:
- The cyano group’s electron-withdrawing nature lowers the HOMO-LUMO gap, increasing reactivity.
- Methoxy groups enhance electron density on the aryl rings, improving adsorption on metal surfaces via lone-pair interactions.
Biological Activity
2-Cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is a compound of interest in pharmaceutical research due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : Approximately 306.35 g/mol
- Functional Groups : Cyano group, methoxy-substituted phenyl groups.
Synthesis
The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the propanamide backbone through reaction of appropriate amines with carboxylic acid derivatives.
- Introduction of the cyano group via nucleophilic substitution.
- Methoxy group incorporation through methylation reactions.
Anticancer Properties
Research indicates that 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide exhibits significant anticancer activity. The mechanism involves:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Induction of Apoptosis : Studies have reported that this compound can induce apoptotic pathways in cancer cells, leading to programmed cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Cell cycle arrest and apoptosis |
| HT-29 (Colon) | 10.0 | Inhibition of proliferation |
| A549 (Lung) | 15.0 | Induction of caspase activation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several bacterial strains:
- Mechanism : The cyano group acts as an electrophile, which may interact with nucleophilic sites in bacterial proteins, disrupting their function.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 18 |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability and increased markers for apoptosis.
- Antimicrobial Efficacy Assessment : Another study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.
Q & A
Q. What are the common synthetic routes for preparing 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide?
The compound can be synthesized via substitution and condensation reactions. For example, substituting nitro groups with methoxy groups under alkaline conditions, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid derivatives using coupling agents. Similar protocols are applied to structurally related propanamides .
Q. Which spectroscopic methods are optimal for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the chemical environment of methoxy, cyano, and aryl groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemistry and crystal packing .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a high-quality crystal on a diffractometer, followed by refinement using programs like SHELXL. The software resolves anisotropic displacement parameters and validates bond lengths/angles .
Advanced Research Questions
Q. How can analogs of this compound be designed to study structure-activity relationships (SAR)?
Systematic substitution of methoxy or cyano groups with electron-withdrawing/donating moieties can elucidate SAR. For example, replacing 4-methoxyphenyl with halogenated aryl groups alters electronic properties. Characterize analogs via NMR, MS, and biological assays to correlate structural changes with activity .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or occupancy can arise from disorder or twinning. SHELXL’s restraints (e.g., SIMU, DELU) mitigate these issues. Validate refinement with R-factor convergence, difference density maps, and cross-validation metrics like Rfree .
Q. How do non-covalent interactions influence the crystal packing of this compound?
Hydrogen bonding (N–H···O) and C–H···O contacts stabilize the lattice. Graph-set analysis (e.g., C(4) chains) quantifies interaction patterns. For instance, the methoxy groups may engage in weak hydrogen bonds, affecting solubility and stability .
Q. Can computational modeling predict intermolecular interactions in this compound?
Density Functional Theory (DFT) calculates electrostatic potentials and Hirshfeld surfaces to map interaction sites. Pair distribution function (PDF) analysis complements XRD data for amorphous phases. Molecular dynamics simulations assess solvent effects on packing .
Notes
- Methodological rigor is emphasized, with references to peer-reviewed crystallographic and synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
